2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
Properties
IUPAC Name |
2-[4-[[2-(1-methylindol-3-yl)acetyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25-15-16(17-8-2-4-10-19(17)25)14-21(26)24-12-6-7-13-28-20-11-5-3-9-18(20)22(23)27/h2-5,8-11,15H,12-14H2,1H3,(H2,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMTZUXWYKBJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide, is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors, and they have been found in many important synthetic drug molecules. They play a significant role in cell biology and are used for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
The biochemical pathways affected by indole derivatives can vary widely depending on the specific derivative and its targets. For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis, or programmed cell death.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets tubulin and inhibits its polymerization, this could result in the arrest of the cell cycle and the induction of apoptosis.
Biological Activity
The compound 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Indole moiety : Known for its role in various biological processes and as a scaffold in drug development.
- Acetamido group : Enhances solubility and bioavailability.
- Butynyl group : May contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing indole derivatives. The specific compound has shown promising results in vitro against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Inhibits proliferation |
| HT-29 | 0.86 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by studies utilizing the Sulforhodamine B (SRB) assay .
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has also been evaluated. The following table summarizes findings related to its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 1.27 | Strongly inhibited |
| Escherichia coli | 2.54 | Moderately inhibited |
| Pseudomonas aeruginosa | 1.27 | Strongly inhibited |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
Case Study 1: Cancer Cell Line Evaluation
A comprehensive study was conducted using a range of cancer cell lines to evaluate the efficacy of the compound. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with HeLa cells showing the highest sensitivity (IC50 = 0.52 µM). Apoptotic markers were assessed, revealing increased levels of caspase activation, confirming the induction of programmed cell death .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial properties, the compound was tested against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their clinical relevance in infections .
The biological activity of This compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Cell Cycle Arrest : It effectively halts cell division, particularly in cancerous cells, leading to reduced proliferation.
- Antimicrobial Action : The structural components allow for interaction with bacterial cell membranes, disrupting their integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-((4-(2-(1-methyl-1H-indol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide, we compare it with structurally or functionally related benzamide derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Insights
Structural Flexibility vs. Rigidity: The alkyne spacer in the target compound likely reduces conformational freedom compared to the flexible PEG-like chain in 79b . This could favor entropically driven binding to rigid protein pockets.
Bioactivity Profiles :
- 79b ’s dioxopiperidin and nitro groups suggest a role in protein degradation (e.g., via E3 ligase recruitment), diverging from the target compound’s putative kinase/receptor focus .
- The imidazopyridine analog’s anti-inflammatory activity highlights the benzamide scaffold’s versatility, with substituents dictating target selectivity (e.g., COX-2 vs. kinase inhibition) .
Physicochemical Properties :
- The target compound’s 1-methylindole may improve blood-brain barrier penetration compared to 79b ’s polar dioxopiperidin or the imidazopyridine’s trifluoromethyl groups .
- Solubility challenges in the target compound (due to the hydrophobic indole and alkyne) could necessitate formulation adjustments, whereas 79b ’s PEG-like chain enhances aqueous solubility .
Q & A
Q. Advanced SAR Design
- Scaffold modification : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the benzamide or indole moieties. Monitor changes in logP (HPLC-derived) and solubility .
- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric features with bioactivity .
- In vivo testing : Prioritize derivatives with >50% inhibition in vitro for pharmacokinetic studies (e.g., murine models) to assess bioavailability and metabolite profiles .
What analytical methods are critical for purity assessment and stability studies?
Q. Quality Control
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to quantify impurities (>98% purity threshold) .
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
- Stability-indicating assays : Monitor storage stability at -20°C over 6 months with periodic NMR and LC-MS checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
